2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline
Description
2-[(2-Methyl-1H-indol-3-yl)sulfanyl]aniline is a sulfur-containing aromatic compound featuring an indole core substituted with a methyl group at the 2-position and linked via a sulfanyl (thioether) bridge to an aniline moiety. This structure combines the electron-rich indole system with the reactive aniline group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-15(11-6-2-4-8-13(11)17-10)18-14-9-5-3-7-12(14)16/h2-9,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVILKQHFACHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindole and 2-chloroaniline as the primary starting materials.
Formation of the Sulfanyl Group: The 2-methylindole undergoes a reaction with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group at the 3-position of the indole ring.
Coupling Reaction: The resulting intermediate is then coupled with 2-chloroaniline under basic conditions, often using a palladium catalyst, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, halogenated anilines
Scientific Research Applications
Biological Activities
Anticancer Activity
Research has shown that compounds related to 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline exhibit significant anticancer properties. For instance, studies involving indole derivatives have demonstrated their effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. The synthesized compounds often show high activity levels, indicating their potential as anticancer agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have revealed that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some indole derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) analyses suggest that electron-donating groups enhance anti-inflammatory activity by stabilizing reactive intermediates .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds synthesized from this scaffold have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that specific modifications to the indole structure can lead to enhanced antimicrobial efficacy .
Case Study 1: Anticancer Screening
In a study focusing on the anticancer properties of indole derivatives, several compounds were synthesized and tested against A549 lung adenocarcinoma cells. The results indicated that certain derivatives exhibited over 80% inhibition of cell proliferation at low micromolar concentrations. This highlights the potential of indole-based compounds in cancer therapeutics.
Case Study 2: Anti-inflammatory Drug Development
Another study evaluated the anti-inflammatory effects of novel indole derivatives using carrageenan-induced paw edema models in rats. The results showed significant reduction in edema compared to control groups, with some compounds displaying a potency greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Case Study 3: Antimicrobial Efficacy
Research assessing the antimicrobial activity of synthesized indole derivatives found that specific modifications led to enhanced activity against resistant bacterial strains. For instance, compounds with sulfur-containing groups showed improved inhibition zones in agar diffusion tests compared to their non-sulfur analogs.
Data Tables
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Properties of 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]aniline and Analogs
*Estimated based on structural similarity.
Structural and Functional Differences
Core Heterocycle Modifications: The target compound’s indole system is absent in 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (pyridine core) and 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline (saturated indole), altering electronic properties. Indole’s aromaticity may enhance π-π stacking interactions compared to pyridine or dihydroindole systems .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline) increase reactivity, whereas electron-donating groups (e.g., methyl in 2-[(4-Methylbenzyl)sulfanyl]aniline) enhance lipophilicity .
Sulfur Linkage Variations :
- Sulfonyl (e.g., 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline ) vs. sulfanyl bridges influence polarity and hydrogen-bonding capacity. Sulfonyl groups are more polar and may enhance aqueous solubility compared to thioethers .
Biological Activity
The compound 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline is an indole derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic potential, supported by data tables and relevant case studies.
Indole derivatives, including this compound, interact with various biological targets, influencing multiple pathways:
- Target Interactions : These compounds exhibit high affinity for several receptors and enzymes, leading to significant biological effects.
- Biochemical Pathways : They modulate pathways associated with inflammation, cancer progression, and microbial resistance.
Biological Activities
The compound has been studied for various biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Indole derivatives are known to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
The biochemical properties of this compound include:
| Property | Details |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water. |
| Stability | Stable under physiological conditions but may degrade over time. |
| Metabolism | Metabolized by cytochrome P450 enzymes into active metabolites. |
Case Studies
Several studies have explored the biological activities of indole derivatives similar to this compound:
- Anticancer Efficacy Study :
- Anti-inflammatory Mechanism :
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : Exhibited therapeutic effects such as anti-inflammatory and anticancer activities.
- High Doses : Potentially toxic effects were observed at elevated concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
